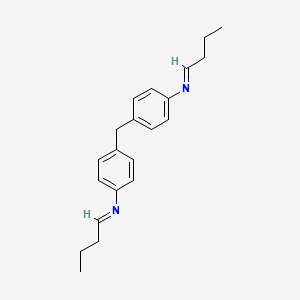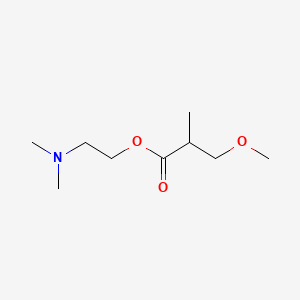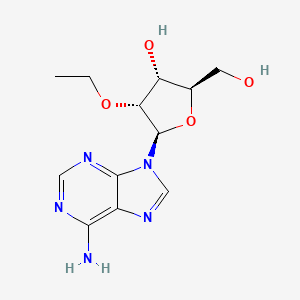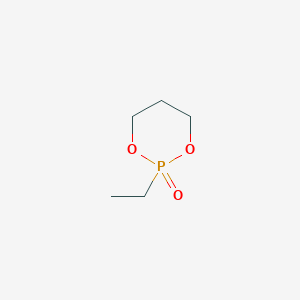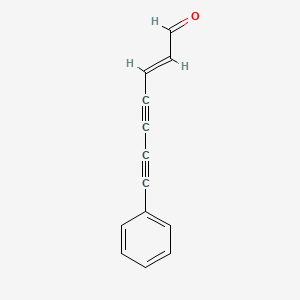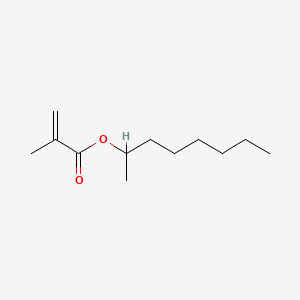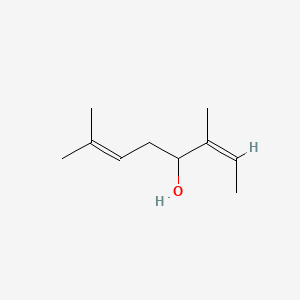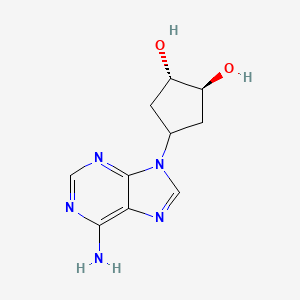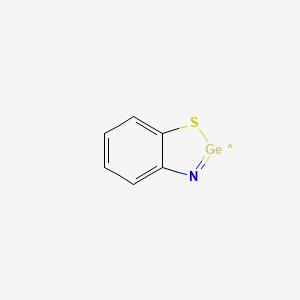
1,3,2-Benzothiazagermole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzothiazagermole is a heterocyclic compound that contains a germanium atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazagermole typically involves the reaction of germanium tetrachloride with 2-aminothiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzothiazagermole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazagermole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the compound .
Scientific Research Applications
1,3,2-Benzothiazagermole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-Benzothiazagermole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A similar compound that lacks the germanium atom but shares the benzothiazole ring structure.
2-Arylbenzothiazole: Contains an aryl group at the 2-position, which can enhance its biological activity.
Benzothiazine: Another related compound with a different ring structure but similar chemical properties.
Uniqueness
1,3,2-Benzothiazagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of novel materials and pharmaceuticals .
Properties
CAS No. |
327-07-1 |
|---|---|
Molecular Formula |
C6H4GeNS |
Molecular Weight |
194.80 g/mol |
InChI |
InChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H |
InChI Key |
HTSMCWXKRSXNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=[Ge]S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



